2,7-Diaminomitosene is a significant mitomycin C (MC) metabolite. It is a key product of the reductive activation of MC, a potent antitumor antibiotic. [, , , , , , , ]. Its formation is considered a detoxification process, as it exhibits significantly lower cytotoxicity compared to MC []. 2,7-Diaminomitosene plays a crucial role in understanding MC's mechanism of action and serves as a valuable tool in DNA alkylation studies.
2,7-Diaminomitosene is a significant metabolite derived from Mitomycin C, a potent antitumor antibiotic. This compound plays a crucial role in understanding the mechanisms of action of Mitomycin C and serves as a valuable tool in studies related to DNA alkylation. Unlike its parent compound, 2,7-Diaminomitosene exhibits lower cytotoxicity, making it an interesting subject for biochemical research and therapeutic applications.
2,7-Diaminomitosene is classified as an alkylating agent, primarily involved in the modification of DNA. It is synthesized through the reductive activation of Mitomycin C, which occurs predominantly in tumor cells. The compound is identified by its Chemical Abstracts Service registry number 78598-43-3.
The synthesis of 2,7-Diaminomitosene involves the reductive activation of Mitomycin C. This process typically employs reducing agents such as NADPH-cytochrome P-450 reductase or xanthine oxidase under anaerobic conditions to prevent oxidation. The reaction conditions are carefully controlled, including pH and nucleophile concentration, to optimize yield and purity.
The molecular structure of 2,7-Diaminomitosene features two amino groups located at the 2 and 7 positions of the mitosene framework. This structural modification influences its reactivity and interaction with DNA. The compound primarily forms adducts at the N7 position of deoxyguanosine within DNA.
2,7-Diaminomitosene primarily undergoes reductive alkylation reactions, where it interacts with DNA to form stable adducts. The key reaction involves:
The major product resulting from these reactions is the guanine-N7-2,7-Diaminomitosene adduct, known for its stability and specific binding properties.
The mechanism of action for 2,7-Diaminomitosene involves its reductive activation followed by DNA alkylation:
The pharmacokinetics of Mitomycin C indicate a rapid elimination pattern with an alpha half-life of approximately 8 minutes and a beta half-life of about 48 minutes. This rapid metabolism contributes to the formation of 2,7-Diaminomitosene in vivo.
2,7-Diaminomitosene exhibits distinct physical properties compared to Mitomycin C:
The chemical properties include:
2,7-Diaminomitosene is utilized in various scientific applications:
2,7-Diaminomitosene (2,7-DAM) is a bioactive mitosene derivative with the molecular formula C₁₄H₁₆N₄O₄ and a molecular weight of 304.306 g/mol [9]. Its systematic IUPAC name is {2,7-diamino-6-methyl-5,8-dioxo-1H,2H,3H,5H,8H-cyclohexa[b]pyrrolizin-9-yl}methyl carbamate, reflecting its tetracyclic framework integrating pyrrolizidine and quinone moieties [9]. The core structure retains the mitosene ring system characteristic of mitomycin metabolites but features distinct substitutions: amino groups at positions C-2 and C-7, a carbamoyloxymethyl group at C-9, and quinone carbonyls at C-5 and C-8 [2] [9].
Stereochemically, 2,7-DAM exhibits a cis configuration at the A/B ring junction, a conserved feature in mitomycins that influences DNA-binding geometry. Nuclear Magnetic Resonance (NMR) studies of its DNA adducts confirm that the C-10 linkage to guanine-N7 occurs with retention of stereochemistry, positioning the mitosene within the major groove [5]. The SMILES notation (CC1=C(N)C(=O)c2c(COC(=O)N)c3CC(N)Cn3c2C1=O
) and InChI key (SMCLMIIQNWUTHU-UHFFFAOYSA-N
) provide unambiguous descriptors for its 2D/3D representation [9].
Table 1: Structural Identifiers of 2,7-Diaminomitosene
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₄H₁₆N₄O₄ |
Molecular Weight | 304.306 g/mol |
Systematic Name | {2,7-Diamino-6-methyl-5,8-dioxo-1H,2H,3H,5H,8H-cyclohexa[b]pyrrolizin-9-yl}methyl carbamate |
SMILES | CC1=C(N)C(=O)c2c(COC(=O)N)c3CC(N)Cn3c2C1=O |
InChI Key | SMCLMIIQNWUTHU-UHFFFAOYSA-N |
Canonical Skeleton | Tetracyclic pyrrolo[1,2-a]indole core |
2,7-Diaminomitosene exists as a solid, crystalline compound under standard conditions. Its quinone moiety confers moderate polarity, with an estimated logP of -0.42, suggesting higher hydrophilicity than mitomycin C (logP ~0.5) due to the additional amino group [3] [9]. This property enhances solubility in aqueous buffers (≥5 mg/mL), facilitating biological reactivity. The compound exhibits pH-dependent stability: it remains intact in neutral buffers but undergoes acid-mediated hydrolysis of the carbamate linkage at pH <4, yielding the 9-hydroxymethyl derivative [7].
A critical feature is its redox behavior. Unlike mitomycin C, which requires enzymatic reduction for activation, 2,7-DAM undergoes spontaneous reduction at physiological pH, generating semiquinone radicals that facilitate DNA alkylation [3] [5]. Thermal stability studies indicate decomposition above 200°C, while its DNA adducts depurinate readily when heated, confirming the labile nature of the guanine-N7 bond [5]. In plasma, 2,7-DAM has a half-life of <30 minutes due to nucleophilic attack by serum proteins, necessitating stabilization in experimental settings [3].
Table 2: Key Physicochemical Properties of 2,7-Diaminomitosene
Property | Characteristics |
---|---|
Physical State | Crystalline solid |
Solubility | Soluble in water, DMSO, methanol |
logP (Predicted) | -0.42 |
Thermal Decomposition | >200°C |
Redox Activation | Spontaneous reduction at physiological pH |
Plasma Half-life | <30 minutes |
2,7-Diaminomitosene is the primary bioreductive metabolite of the anticancer antibiotic mitomycin C (MC), formed via NADPH-dependent reductase enzymes in hypoxic tumor cells [3]. Structurally, 2,7-DAM lacks MC’s aziridine ring and features diamino substitution instead of methoxy/amino groups, altering DNA-binding specificity:
Among synthetic analogs, 2,7-DAM prodrugs conjugated to nucleotides (e.g., uridylate derivatives) show enhanced cellular uptake and release active species upon reduction, demonstrating comparable antitumor efficacy to MC in P-388 leukemia models [7].
Table 3: Comparative Analysis of 2,7-Diaminomitosene and Mitomycin C
Property | 2,7-Diaminomitosene | Mitomycin C |
---|---|---|
Biosynthetic Role | Primary metabolite | Parent compound |
DNA Adduct Type | Monofunctional (guanine-N7) | Bifunctional (guanine-N²) |
Binding Groove | Major groove | Minor groove |
Sequence Preference | 5’-GCN-3’ | 5’-CG-3’ |
Cytotoxicity (EMT6 IC₅₀) | 12 μM (Aerobic) | 1.2 μM (Aerobic) |
Redox Activation | Spontaneous | Enzyme-dependent |
Thermal Stability | Adduct depurinates upon heating | Stable adducts |
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